molecular formula C20H15Cl3N4O2 B11974005 6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11974005
M. Wt: 449.7 g/mol
InChI Key: UEYYPEBEOXTXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyrano ring, a furan ring, and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may require catalysts or reagents such as acetyl chloride or benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C20H15Cl3N4O2

Molecular Weight

449.7 g/mol

IUPAC Name

6-amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15Cl3N4O2/c1-2-3-13-18-16(10(8-24)19(25)29-20(18)27-26-13)14-4-5-15(28-14)17-11(22)6-9(21)7-12(17)23/h4-7,16H,2-3,25H2,1H3,(H,26,27)

InChI Key

UEYYPEBEOXTXAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.